1-[(3-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-[(3-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenylmethyl group and a trifluoromethylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl group, while reduction of a nitro group would yield an amine.
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperidine
- 1-[(3-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine
Uniqueness
1-[(3-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of both methoxyphenylmethyl and trifluoromethylpyridinyl groups contributes to its versatility and potential for diverse applications .
Properties
Molecular Formula |
C18H20F3N3O |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C18H20F3N3O/c1-25-16-4-2-3-14(11-16)13-23-7-9-24(10-8-23)17-6-5-15(12-22-17)18(19,20)21/h2-6,11-12H,7-10,13H2,1H3 |
InChI Key |
JTQYJWMYFYWKAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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